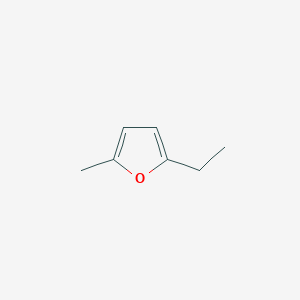

2-Ethyl-5-methylfuran

Description

This compound is a member of furans.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-5-methylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-3-7-5-4-6(2)8-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXLPPVOZWYADY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168839 | |

| Record name | 2-Ethyl-5-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

118.00 to 119.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Ethyl-5-methylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1703-52-2 | |

| Record name | 2-Ethyl-5-methylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1703-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-5-methylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-5-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-5-methylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-5-METHYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG4BLD3EJI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethyl-5-methylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of 2-Ethyl-5-methylfuran: A Next-Generation Biofuel Candidate

Introduction

The global imperative to transition from fossil fuels to renewable energy sources has catalyzed significant research into advanced biofuels. Among these, furanic compounds derived from lignocellulosic biomass have emerged as a promising class of "drop-in" fuels and platform chemicals.[1][2] 2-Ethyl-5-methylfuran (EMF), a C7 furanic ether, is a particularly attractive candidate due to its high energy density, favorable boiling point, and miscibility with conventional gasoline. This guide provides a comprehensive technical overview of the plausible synthesis mechanisms for this compound, drawing upon established principles of furan chemistry and catalytic upgrading of biomass. This document is intended for researchers, scientists, and drug development professionals seeking to explore and develop novel biofuel production pathways.

Proposed Synthesis Mechanisms for this compound

While the direct synthesis of this compound is not as extensively documented as that of its analogue, 2,5-dimethylfuran (DMF), we can infer scientifically sound synthetic routes based on the known reactivity of furanic compounds.[3][4] This section details two plausible mechanisms for the production of this compound from biomass-derived precursors.

Mechanism I: Hydroxyalkylation/Alkylation (HAA) of 2-Methylfuran with a C1 Electrophile followed by Hydrodeoxygenation (HDO)

This proposed pathway leverages the well-established hydroxyalkylation/alkylation (HAA) reaction, a cornerstone of C-C bond formation in furan chemistry for biofuel synthesis.[5][6] The synthesis would commence with 2-methylfuran (2-MF), a readily available platform chemical produced from the dehydration and subsequent hydrogenation of pentose sugars (like xylose) found in hemicellulose.[7]

1. Generation of the Electrophile: The C1 electrophile can be generated in situ from formaldehyde or its equivalents.

2. Hydroxyalkylation/Alkylation Reaction: 2-Methylfuran undergoes an acid-catalyzed reaction with the C1 electrophile. The acidic catalyst protonates the carbonyl oxygen of the electrophile, increasing its electrophilicity. The electron-rich furan ring of 2-MF then acts as a nucleophile, attacking the electrophilic carbon. This is followed by dehydration to yield an intermediate.

3. Hydrodeoxygenation (HDO): The resulting furanic ether is then subjected to catalytic hydrodeoxygenation to produce this compound. This step typically employs a bifunctional catalyst with both metal sites for hydrogenation and acidic sites for dehydration.

Catalytic System:

-

HAA Step: Solid acid catalysts such as zeolites (e.g., H-ZSM-5), acidic ion-exchange resins (e.g., Amberlyst-15), or niobic acid are suitable for this step.[8][9]

-

HDO Step: Bimetallic catalysts, often containing a noble metal (e.g., Pd, Pt, Ru) or a non-noble metal (e.g., Ni, Co, Cu) on a solid support (e.g., carbon, alumina, zirconia), are effective for the hydrodeoxygenation process.[10][11]

Causality Behind Experimental Choices: The choice of a solid acid catalyst for the HAA step is driven by the need for high catalytic activity and ease of separation and recycling. For the HDO step, a bifunctional catalyst is crucial. The metal component facilitates the hydrogenation of unsaturated bonds, while the acidic support aids in the cleavage of C-O bonds, ultimately removing oxygen from the molecule.

Diagram of Proposed HAA and HDO Pathway:

Caption: Proposed synthesis of this compound via HAA and HDO.

Mechanism II: Guerbet-Type Condensation of 5-Methylfurfuryl Alcohol

The Guerbet reaction is a classic method for the dimerization of alcohols to produce higher-order alcohols.[12] A modified Guerbet-type reaction could be a viable route to this compound, starting from 5-methylfurfuryl alcohol. 5-Methylfurfuryl alcohol can be obtained from the reduction of 5-methylfurfural, which in turn is synthesized from the dehydration of 6-deoxyhexoses like rhamnose.[13]

1. Dehydrogenation: The reaction initiates with the catalytic dehydrogenation of 5-methylfurfuryl alcohol to its corresponding aldehyde, 5-methylfurfural.

2. Aldol Condensation: Two molecules of the aldehyde can then undergo an aldol-type condensation.

3. Dehydration and Hydrogenation: The aldol adduct would then dehydrate, followed by a series of hydrogenation and hydrogenolysis steps to yield the final this compound product.

Catalytic System: This one-pot reaction typically requires a multifunctional catalyst that possesses sites for dehydrogenation, condensation, and hydrogenation. A common catalytic system for the Guerbet reaction involves a combination of a metal catalyst (e.g., Raney Nickel, copper) and a basic component (e.g., sodium ethoxide).[12][14]

Causality Behind Experimental Choices: The dehydrogenation-hydrogenation equilibrium is a critical aspect of the Guerbet reaction. The choice of catalyst and reaction conditions (temperature, pressure) is crucial to drive the reaction towards the desired product and minimize side reactions. The basic co-catalyst is essential for promoting the aldol condensation step.

Diagram of Proposed Guerbet-Type Pathway:

Caption: Proposed Guerbet-type synthesis of this compound.

Comparative Analysis of Synthesis Routes

| Feature | Mechanism I: HAA & HDO | Mechanism II: Guerbet-Type Condensation |

| Starting Material | 2-Methylfuran and a C1 source | 5-Methylfurfuryl Alcohol |

| Biomass Precursor | Pentoses (e.g., Xylose) | 6-Deoxyhexoses (e.g., Rhamnose) |

| Key Reactions | Hydroxyalkylation/Alkylation, Hydrodeoxygenation | Dehydrogenation, Aldol Condensation, Hydrogenation |

| Catalyst System | Two distinct catalysts (acid and bifunctional) | Single multifunctional catalyst (metal + base) |

| Potential Advantages | Modular approach, well-established HAA chemistry | Potentially a one-pot synthesis |

| Potential Challenges | Requires two separate reaction steps | Potential for side reactions and complex product mixtures |

Hypothetical Experimental Protocol: Synthesis of this compound via HAA and HDO

This protocol is a hypothetical but scientifically grounded procedure based on established methods for similar furanic compound syntheses.

Part A: Hydroxyalkylation/Alkylation of 2-Methylfuran

-

Reactor Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer is charged with 2-methylfuran (100 mmol) and paraformaldehyde (30 mmol).

-

Catalyst Addition: A solid acid catalyst, such as Amberlyst-15 (5 wt% of 2-methylfuran), is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to 80°C with vigorous stirring. The reaction progress is monitored by gas chromatography (GC) analysis of aliquots taken at regular intervals.

-

Work-up: Upon completion (typically 4-6 hours), the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration. The filtrate is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude alkylated furan intermediate.

Part B: Hydrodeoxygenation of the Alkylated Furan Intermediate

-

Reactor Setup: A high-pressure autoclave reactor is charged with the crude alkylated furan intermediate from Part A, a suitable solvent (e.g., 2-butanol), and a bifunctional catalyst (e.g., 5% Ni on an alumina support, 5 wt% of the substrate).

-

Reaction Conditions: The reactor is sealed, purged several times with nitrogen, and then pressurized with hydrogen to 30 bar. The reaction mixture is heated to 180°C with constant stirring.

-

Monitoring and Work-up: The reaction is monitored by observing the pressure drop. After the reaction is complete (typically 6-8 hours), the reactor is cooled to room temperature and the excess hydrogen is carefully vented.

-

Product Isolation and Analysis: The catalyst is removed by filtration. The solvent is removed from the filtrate by rotary evaporation. The resulting crude product is purified by fractional distillation to obtain pure this compound. The final product is characterized by GC-MS and NMR spectroscopy.

Conclusion and Future Outlook

The synthesis of this compound represents a promising avenue for the production of next-generation biofuels from renewable biomass. The proposed mechanisms, based on well-established catalytic transformations of furanic compounds, provide a solid foundation for further research and development. Future efforts should focus on the design of highly efficient and selective multifunctional catalysts that can facilitate these transformations in a one-pot process, thereby improving the economic viability and sustainability of this compound production. As the field of biorefining continues to advance, the synthesis and application of novel furanic biofuels like this compound will undoubtedly play a crucial role in shaping a more sustainable energy future.

References

- Renewable furfural and 2-methylfuran valorization: catalytic routes for the production of sustainable aviation C-15 fuel precursors - RSC Publishing. (n.d.).

- Renewable furfural and 2-methylfuran valorization: catalytic routes for the production of sustainable aviation C-15 fuel precursor - RSC Publishing. (2025, July 16).

- Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (n.d.).

- Synthesis of renewable diesel and jet fuel range alkanes using 2-methylfuran and cyclohexanone - RSC Publishing. (2022, April 28).

- Upgrading Furfurals to Drop-in Biofuels: An Overview | ACS Sustainable Chemistry & Engineering. (n.d.).

- (PDF) Catalytic conversion of 5-hydroxymethylfurfural to furan derivatives 2,5-dimethylfuran. (2025, August 6).

- Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route - ACS Publications. (n.d.).

- Catalytic conversion of 5-hydroxymethylfurfural to some value-added derivatives - Green Chemistry (RSC Publishing). (n.d.).

- Guerbet reaction - Wikipedia. (n.d.).

- Furfural: A renewable and versatile platform molecule for the synthesis of chemicals and fuels. (n.d.).

- Catalytic Alkylation of 2-Methylfuran with Formalin Using Supported Acidic Ionic Liquids. (n.d.).

- Catalytic synthesis of renewable 2-methylfuran from furfural - ResearchGate. (n.d.).

- Production of 2-methylfuran from biomass through an integrated biorefinery approach | Request PDF. (n.d.).

- Catalytic hydro-deoxygenation of acetic acid, 4-ethylguaiacol, and furfural from bio-oil over Ni 2 P/HZSM-5 catalysts - ResearchGate. (n.d.).

- Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system - PMC. (2023, May 10).

- Furan - Organic Syntheses Procedure. (n.d.).

- Hydrodeoxygenation of furfural to 2-methylfuran using supported Mo carbides - ISGC. (n.d.).

- Recent advances in 2-methylfuran production via catalytic transfer hydrogenation of biomass-derived furfural | Request PDF. (n.d.).

- Catalytic Hydrogenation/Hydrogenolysis of 5‐Hydroxymethylfurfural to 2,5‐Dimethylfuran | Request PDF. (n.d.).

- Hydroxyalkylation/alkylation of 2-methylfuran and furfural over niobic acid catalysts for the synthesis of high carbon transport fuel precursors | Request PDF. (n.d.).

- Conversion of furan derivatives for preparation of biofuels over Ni-Cu/C catalyst. (n.d.).

- Catalytic Hydroxyalkylation/Alkylation of 2-Methylfuran with Butanal to Form a Biodiesel Precursor Using Acidic Ion-Exchange Resins | Request PDF. (n.d.).

- Nanoporous Cu-Al-Co Alloys for Selective Furfural Hydrodeoxygenation to 2-Methylfuran. (2017, April 12).

- This compound | C7H10O - PubChem. (n.d.).

- Sequence of reaction mechanism for the ethanol condensation (Guerbet chemistry) to form 1-butanol - ResearchGate. (n.d.).

- 5-Methylfurfural - Wikipedia. (n.d.).

- Hydrodeoxygenation of furfural to 2-methylfuran over Cu-Co confined by hollow carbon cage catalyst enhanced by optimized charge transfer and alloy structure - PubMed. (2024, February 21).

- 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants - PMC. (n.d.).

- Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (2023, February 16).

- Catalytic Hydrodeoxygenation of Furfural | 6 - Taylor & Francis eBooks. (n.d.).

- Guerbet reaction – Knowledge and References - Taylor & Francis. (n.d.).

- Chemical Transformation of Biomass-Derived Furan Compounds into Polyols - MDPI. (n.d.).

- Catalytic synthesis of 2,5-bis(hydroxymethyl)furan from 5-hydroxymethylfurfual by recombinant Saccharomyces cerevisiae - PubMed. (n.d.).

- Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime - Green Chemistry (RSC Publishing). (n.d.).

- This compound - SIELC Technologies. (2018, May 16).

- Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC. (n.d.).

- Furan synthesis - Organic Chemistry Portal. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Catalytic conversion of 5-hydroxymethylfurfural to some value-added derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Renewable furfural and 2-methylfuran valorization: catalytic routes for the production of sustainable aviation C-15 fuel precursors - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Guerbet reaction - Wikipedia [en.wikipedia.org]

- 13. 5-Methylfurfural - Wikipedia [en.wikipedia.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

Spectroscopic Elucidation of 2-Ethyl-5-methylfuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 2-Ethyl-5-methylfuran (C₇H₁₀O), a heterocyclic organic compound.[1] As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the experimental choices and the logic behind spectral interpretation, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Structural Characterization: A Multi-faceted Spectroscopic Approach

The unequivocal identification and structural elucidation of a molecule like this compound rely on the synergistic application of multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns, offering crucial pieces to the structural puzzle. The interplay of these techniques provides a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectra provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electron density around the proton, and the splitting patterns (multiplicity) arise from spin-spin coupling with adjacent protons.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8-6.0 | m | 2H | H-3 and H-4 (furan ring protons) |

| ~2.5 | q | 2H | -CH₂- (ethyl group) |

| ~2.2 | s | 3H | -CH₃ (methyl group on furan ring) |

| ~1.2 | t | 3H | -CH₃ (ethyl group) |

Note: Predicted chemical shifts based on furan derivative data. Actual experimental values may vary slightly.

Causality Behind Experimental Choices: The choice of a standard high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving good signal dispersion, which is essential for resolving the multiplets of the furan ring protons and the ethyl group. Deuterated chloroform (CDCl₃) is a common solvent of choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined solvent peak that does not interfere with the analyte signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C-2 (furan ring) |

| ~150 | C-5 (furan ring) |

| ~106 | C-3 and C-4 (furan ring) |

| ~21 | -CH₂- (ethyl group) |

| ~13 | -CH₃ (methyl group on furan ring) |

| ~12 | -CH₃ (ethyl group) |

Note: Predicted chemical shifts based on furan derivative data. Actual experimental values may vary slightly.

Expertise & Experience: The downfield chemical shifts of the furan ring carbons are characteristic of aromatic and heteroaromatic systems, where the carbons are sp² hybridized and deshielded by the ring current. The upfield signals correspond to the sp³ hybridized carbons of the alkyl substituents.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Table 3: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H stretch | Furan ring |

| 2970-2850 | C-H stretch | Ethyl and Methyl groups |

| ~1600 and ~1500 | C=C stretch | Furan ring |

| ~1015 | C-O-C stretch | Furan ring |

Source: PubChem[1]

Trustworthiness: The presence of both aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ provides strong evidence for the presence of both the furan ring and the alkyl substituents. The C-O-C stretching vibration is a key diagnostic peak for the furan ether linkage.

Experimental Protocol for ATR-IR Spectroscopy

-

Sample Preparation:

-

Place a small drop of liquid this compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the IR spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 110, which corresponds to the molecular weight of the compound (C₇H₁₀O).[1]

Table 4: Key Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 110 | 69.81 | [C₇H₁₀O]⁺ (Molecular Ion) |

| 95 | 99.99 | [M - CH₃]⁺ |

| 67 | 31.96 | Furan ring fragment |

| 43 | 44.25 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Source: PubChem[1]

Authoritative Grounding & Comprehensive References: The fragmentation of alkylfurans is a well-documented process. The most abundant fragment ion at m/z 95 is formed by the loss of a methyl radical from the ethyl group (benzylic-type cleavage), which is a favorable fragmentation pathway due to the formation of a stabilized carbocation.

Proposed Fragmentation Pathway

The major fragmentation pathways for this compound under electron ionization are visualized below.

Caption: Key fragmentation of this compound in EI-MS.

Experimental Protocol for GC-MS

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.

-

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC separates the components of the sample, and the eluting compounds are introduced into the MS for ionization and detection.

-

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and self-validating methodology for the comprehensive structural characterization of this compound. The data presented in this guide, from chemical shifts and coupling constants to vibrational frequencies and fragmentation patterns, collectively builds an unambiguous portrait of the molecule. The outlined experimental protocols represent standard, field-proven approaches for obtaining high-quality spectroscopic data, ensuring both accuracy and reproducibility in a research or drug development setting.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

Physical and chemical properties of 2-Ethyl-5-methylfuran.

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Ethyl-5-methylfuran

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No. 1703-52-2), a substituted furan of significant interest in chemical synthesis and flavor science, with potential applications in medicinal chemistry. The furan nucleus is a vital scaffold in numerous pharmacologically active compounds, making a thorough understanding of its derivatives essential for drug discovery and development.[1][2] This document details the molecule's fundamental physical and chemical properties, spectroscopic profile, and characteristic reactivity. Furthermore, it furnishes field-proven, step-by-step protocols for its synthesis via the Paal-Knorr reaction and its analytical characterization by Gas Chromatography-Mass Spectrometry (GC-MS). The guide is structured to provide not just data, but also the causal insights behind experimental choices, ensuring a trustworthy and authoritative resource for professionals in the field.

Introduction and Nomenclature

This compound is a five-membered aromatic heterocycle where the hydrogens at the 2 and 5 positions are substituted by ethyl and methyl groups, respectively.[3] This structure belongs to the furan chemical class, which is a cornerstone in medicinal chemistry, often acting as a bioisostere for phenyl rings to improve the pharmacokinetic profiles of lead molecules.[2][4] Its presence is noted as a metabolite in various organisms and as a volatile flavor component.[3] A clear understanding of its nomenclature and structural identifiers is paramount for unambiguous scientific communication.

-

IUPAC Name: this compound[3]

-

CAS Number: 1703-52-2[3]

-

Molecular Formula: C₇H₁₀O[3]

-

Synonyms: 2-Methyl-5-ethylfuran, Furan, 2-ethyl-5-methyl-[3]

-

InChIKey: NBXLPPVOZWYADY-UHFFFAOYSA-N[3]

-

Canonical SMILES: CCC1=CC=C(O1)C[3]

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is a colorless, volatile liquid with a characteristic ethereal and nutty odor profile.[5] Its physicochemical properties are critical for predicting its behavior in various solvents, its volatility for analytical methods like GC, and its safety profile, particularly its high flammability. The data compiled below represents a synthesis of information from multiple chemical databases and suppliers.

| Property | Value | Source(s) |

| Molecular Weight | 110.15 g/mol | [3] |

| Appearance | Colorless clear liquid (estimated) | [6] |

| Boiling Point | 118.0 - 119.0 °C (at 760 mm Hg) | [3] |

| Density | 0.890 - 0.896 g/mL at 25 °C | [6] |

| Refractive Index (n₂₀/D) | 1.443 - 1.449 at 20 °C | [6] |

| Flash Point | 7.22 °C (45.0 °F) | [6] |

| Vapor Pressure | 19.3 mmHg at 25 °C | [5] |

| Water Solubility | 329.7 mg/L at 25 °C (estimated) | [6] |

| Solubility | Soluble in alcohol and other common organic solvents. | [6] |

| LogP (o/w) | 2.2 - 2.34 (estimated) | [3][6] |

Spectroscopic and Analytical Profile

The structural elucidation and quantification of this compound rely on standard spectroscopic techniques. While a certified reference spectrum should always be used for definitive identification, the following describes the expected analytical profile based on its structure and data for analogous compounds.

-

¹H Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is expected to be characteristic. The two protons on the furan ring (at C3 and C4) should appear as distinct doublets in the aromatic region (~5.8-6.1 ppm). The ethyl group will present as a quartet (~2.6 ppm) for the methylene (-CH₂-) protons and a triplet (~1.2 ppm) for the methyl (-CH₃) protons. The methyl group directly attached to the furan ring will appear as a singlet (~2.3 ppm).

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The four carbons of the furan ring would appear in the range of ~105-155 ppm. The signals for the ethyl and methyl substituents will be found in the upfield aliphatic region.

-

Infrared (IR) Spectroscopy: The FTIR spectrum provides confirmation of key functional groups.[3] Key absorption bands are expected for C-H stretching of the alkyl groups (below 3000 cm⁻¹) and the aromatic furan ring (above 3000 cm⁻¹). Characteristic C=C stretching vibrations from the furan ring should appear in the 1500-1650 cm⁻¹ region. A strong C-O-C stretching band, typical for ethers, will be prominent around 1000-1250 cm⁻¹.[7]

-

Mass Spectrometry (MS): Under Electron Ionization (EI), the molecular ion peak (M⁺) is expected at m/z 110. The fragmentation pattern is dominated by the loss of a methyl group from the ethyl substituent, leading to a highly stable furfuryl-type cation at m/z 95, which is often the base peak.[3] Other fragments may appear at m/z 67 and 43.[3]

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the electron-rich nature of the furan ring, making it significantly more reactive than benzene in electrophilic substitution reactions.[8]

-

Stability: The compound is stable under standard conditions but is highly flammable and should be kept away from ignition sources. Like many furans, it can be susceptible to oxidation and polymerization over time, particularly when exposed to air, light, and acid catalysts.

-

Reactivity of the Furan Ring:

-

Electrophilic Aromatic Substitution: The furan ring is highly activated towards electrophiles. Due to the directing effects of the alkyl groups and the inherent reactivity of furan, substitution occurs preferentially at the available α-positions (C3 and C4), which are β to the existing substituents. Reactions like nitration, halogenation, and Friedel-Crafts acylation will proceed readily, often under much milder conditions than those required for benzene.[9][10] The initial attack of an electrophile at the C3 or C4 position generates a stabilized carbocation, leading to the substitution product.[8]

-

Oxidation: The electron-rich ring is sensitive to oxidizing agents. Strong oxidation can lead to ring-opening, yielding 1,4-dicarbonyl compounds.[11][12] For instance, oxidation with bromine in methanol can yield the corresponding 2,5-dimethoxy-2,5-dihydrofuran derivative.[11]

-

Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder reactions, although its aromatic character makes it less reactive than non-aromatic dienes. This reactivity is a key pathway for scavenging singlet oxygen.[13]

-

Caption: General mechanism for electrophilic substitution on the furan ring.

Key Experimental Methodologies

The following protocols are presented as robust, field-validated starting points for the synthesis and analysis of this compound. As a Senior Application Scientist, I stress that these methods are self-validating systems; adherence to the described steps ensures reproducible and reliable outcomes.

Protocol: Synthesis via Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is the most direct and widely used method for preparing furans, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[14][15] For this compound, the required precursor is 2,5-heptanedione.[16]

Causality: The mechanism relies on the protonation of one carbonyl group, which activates it for nucleophilic attack by the enol form of the second carbonyl. The resulting hemiacetal intermediate readily dehydrates under acidic conditions to form the stable aromatic furan ring.[14]

Step-by-Step Methodology:

-

Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-heptanedione (1.0 eq).

-

Solvent/Catalyst Addition: Add a suitable solvent such as toluene or perform the reaction neat. Add a catalytic amount of an acid catalyst. While various acids work, p-toluenesulfonic acid (p-TSA, 0.05 eq) is effective and easily handled.

-

Reaction Conditions: Heat the mixture to reflux (typically 110-120 °C if using toluene) and stir vigorously. The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting diketone. The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally, brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.

Protocol: Analytical Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for identifying and quantifying volatile compounds like this compound, especially in complex matrices. The following protocol is adapted from established methods for furan analysis in food.[5][17][18]

Causality: The methodology uses headspace solid-phase microextraction (HS-SPME) to selectively extract and concentrate volatile and semi-volatile analytes from a sample matrix, minimizing interference and enhancing sensitivity. The extracted compounds are then separated based on their boiling points and polarity by the GC column before being fragmented and detected by the MS.

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Medicinal significance of furan derivatives : A Review | Semantic Scholar [semanticscholar.org]

- 3. This compound | C7H10O | CID 74346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacological activity of furan derivatives [wisdomlib.org]

- 5. gcms.cz [gcms.cz]

- 6. 2-ethyl-5-methyl furan, 1703-52-2 [thegoodscentscompany.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 2,5-Dimethylfuran - Wikipedia [en.wikipedia.org]

- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 15. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. mdpi.com [mdpi.com]

- 18. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of substituted furan derivatives.

An In-Depth Technical Guide to the Biological Activity of Substituted Furan Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The Furan Scaffold - A Privileged Motif in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its inherent electronic properties, including its electron-rich nature and ability to participate in various non-covalent interactions, render it a "privileged scaffold." This guide provides an in-depth exploration of the multifaceted biological activities of substituted furan derivatives, offering a technical resource for researchers and professionals engaged in the discovery and development of novel therapeutics. We will delve into the synthesis, mechanisms of action, and biological evaluation of these versatile compounds, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. The experimental protocols and mechanistic insights presented herein are designed to be self-validating, providing a robust foundation for further investigation.

Chapter 1: The Antimicrobial Potential of Furan Derivatives

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Furan derivatives have long been a promising class of compounds in this arena, with a diverse range of antibacterial and antifungal activities.[1] The nature and position of substituents on the furan ring play a critical role in determining the spectrum and potency of their antimicrobial effects.[2]

Mechanism of Antimicrobial Action

Substituted furans exert their antimicrobial effects through various mechanisms. A classic example is the nitrofuran class of antibiotics. The antibacterial activity of 5-nitrofurans is dependent on the enzymatic reduction of the nitro group within the bacterial cell. This bioactivation generates reactive intermediates that can damage bacterial DNA, ribosomes, and other vital macromolecules, ultimately leading to cell death.[2][3]

Another intriguing mechanism involves the disruption of bacterial communication, a process known as quorum sensing (QS). Certain furanone derivatives have been shown to act as antagonists of QS, interfering with the signaling molecules that bacteria use to coordinate virulence factor production and biofilm formation.[1]

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of furan derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following table summarizes the MIC values for a selection of furan derivatives against various microbial strains.

| Furan Derivative Class | Specific Compound | Target Microorganism | MIC (µg/mL) | Reference |

| Nitrofuran | Nitrofurantoin | Staphylococcus aureus | 1.5625 | [4] |

| Nitrofuran | Nitrofurantoin | Methicillin-resistant S. aureus (MRSA) | 1 | [4] |

| Naphthofuranone | (Z)-4-(acetoxyimino)naphtho[1,2-b]furan-5(4H)-one (ANF) | MRSA | 2.4 - 9.7 | [4] |

| Furanone Derivative | F131 | S. aureus (clinical isolates) | 8 - 16 | [5] |

| 2(5H)-Furanone Sulfone | Sulfone 26 | S. aureus | 8 | [4] |

| 2(5H)-Furanone Sulfone | Sulfone 26 | Bacillus subtilis | 8 | [4] |

| Nitrofuran Derivative | Compound 1 | Candida and Cryptococcus neoformans strains | 3.9 | [6] |

| Nitrofuran Derivative | Compound 5 | Candida and Cryptococcus neoformans strains | 3.9 | [6] |

| Nitrofuran Derivative | Compound 11 | Histoplasma capsulatum | 0.48 | [6] |

| Nitrofuran Derivative | Compound 3 and 9 | Paracoccidioides brasiliensis | 0.48 | [6] |

| Nitrofuran Derivative | Compound 8, 9, 12, 13 | Trichophyton rubrum | 0.98 | [6] |

Experimental Protocol: Agar Well Diffusion Assay

This method provides a preliminary assessment of the antimicrobial activity of a compound.[7][8]

Materials:

-

Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile Petri dishes

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Test compound solution (in a suitable solvent like DMSO)

-

Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (solvent)

-

Sterile cork borer (6-8 mm diameter)

Procedure:

-

Prepare the microbial inoculum and adjust its turbidity to match the 0.5 McFarland standard.

-

Evenly spread the inoculum over the surface of the agar plate using a sterile swab.

-

Using a sterile cork borer, create uniform wells in the agar.

-

Carefully add a defined volume (e.g., 100 µL) of the test compound, positive control, and negative control into separate wells.

-

Allow the plates to stand for 1 hour at room temperature to permit diffusion.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).

-

After incubation, measure the diameter of the zone of complete inhibition in millimeters.

Experimental Workflow: Antimicrobial Evaluation

Caption: Experimental workflow for antimicrobial evaluation.

Chapter 2: Anti-inflammatory Properties of Furan Derivatives

Chronic inflammation is a key contributor to a wide range of diseases. Furan derivatives have demonstrated significant anti-inflammatory potential, often through the modulation of key inflammatory pathways.[9]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of furan derivatives are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[2] Some furan-containing compounds can also modulate the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. Furthermore, certain derivatives have been shown to interfere with pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes.[10][11]

Materials:

-

COX-1 or COX-2 enzyme

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Test compound solution

-

Colorimetric substrate

-

96-well plate

-

Plate reader

Procedure:

-

In a 96-well plate, add the reaction buffer, heme, and the COX enzyme.

-

Add the test compound at various concentrations to the wells. Include a control with no inhibitor.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Add the colorimetric substrate.

-

Incubate for a defined period (e.g., 2 minutes) at 25°C.

-

Stop the reaction (e.g., by adding a stannous chloride solution).

-

Read the absorbance at the appropriate wavelength (e.g., 590 nm).

-

Calculate the percentage of COX inhibition for each concentration of the test compound.

Signaling Pathway: NF-κB Inhibition by Furan Derivatives

Caption: Inhibition of the NF-κB signaling pathway.

Chapter 3: Anticancer Activity of Furan Derivatives

The furan scaffold is present in numerous compounds with potent anticancer activity.[2] These derivatives can induce cytotoxicity in cancer cells through various mechanisms, including the modulation of critical signaling pathways involved in cell survival, proliferation, and apoptosis.

Mechanisms of Anticancer Action

A significant mechanism of action for some anticancer furan derivatives involves the inhibition of the PI3K/Akt signaling pathway.[12] This pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell growth and survival. By inhibiting key components of this pathway, furan derivatives can suppress tumor progression. Some derivatives also exhibit anticancer activity by inducing cell cycle arrest and apoptosis.[13]

Quantitative Assessment of Anticancer Activity

The in vitro anticancer activity of furan derivatives is commonly evaluated by determining the half-maximal inhibitory concentration (IC50) using assays such as the MTT assay. The following table presents the IC50 values of representative furan derivatives against various cancer cell lines.

| Furan Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HeLa (Cervical Cancer) | 0.08 - 8.79 | [12] |

| Compound 24 | HeLa (Cervical Cancer) | 0.08 - 8.79 | [12] |

| Compound 24 | SW620 (Colorectal Cancer) | Moderate to potent | [12] |

| Furan-based compound 4 | MCF-7 (Breast Cancer) | 4.06 | [13] |

| Furan-based compound 7 | MCF-7 (Breast Cancer) | 2.96 | [13] |

| Furopyrimidine derivative 7b | HepG2 (Liver Cancer) | 7.28 | [14] |

| Furopyrimidine derivative 7b | A549 (Lung Cancer) | 6.66 | [14] |

| 3-(furan-2-yl)pyrazolyl chalcone | A549 (Lung Cancer) | 27.7 µg/mL | [15] |

| 3-(furan-2-yl)pyrazolyl chalcone | HepG2 (Liver Cancer) | 26.6 µg/mL | [15] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (furan derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate to pellet the cells before removing the medium.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Signaling Pathway: PI3K/Akt Inhibition by Furan Derivatives

Caption: General workflow for the Paal-Knorr synthesis.

Conclusion and Future Perspectives

Substituted furan derivatives represent a remarkably versatile class of compounds with a broad spectrum of biological activities. [19]Their proven efficacy as antimicrobial, anti-inflammatory, and anticancer agents underscores their continued importance in drug discovery and development. The structure-activity relationships of these compounds are finely tunable, offering vast opportunities for medicinal chemists to design and synthesize novel derivatives with enhanced potency and selectivity. [20]Future research will undoubtedly focus on elucidating the intricate mechanisms of action of these compounds, identifying novel molecular targets, and developing furan-based therapeutics with improved pharmacokinetic and safety profiles. The integration of computational modeling and high-throughput screening will further accelerate the discovery of the next generation of furan-based drugs.

References

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

- Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. [Link]

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

- Medicinal significance of furan derivatives : A Review. Semantic Scholar. [Link]

- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

- A Review on Biological and Medicinal Significance of Furan. Al-Mukhtar Journal of Medical and Applied Sciences. [Link]

- Paal–Knorr synthesis. Wikipedia. [Link]

- Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evalu

- Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]

- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.

- Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC. [Link]

- Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]

- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC. [Link]

- Selective synthesis of 2,5-disubstituted furan-3-carboxylates and the isomeric 2,4-disubstituted furan-3-carboxylates.

- Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. YouTube. [Link]

- Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Deriv

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. [Link]

- Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. [Link]

- IC 50 of furan derivatives against the HeLa, Hepg2 and Vero cell lines.

- Synthesis of 2,5-Disubstituted Furans from Sc(OTf)3 Catalyzed Reaction of Aryl Oxiranediesters with γ-Hydroxyenones. The Journal of Organic Chemistry. [Link]

- Agar well-diffusion antimicrobial assay.

- Structure of Furan natural derivatives. Panels A-E depicted different...

- Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. NIH. [Link]

- Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity.

- Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. The Journal of Organic Chemistry. [Link]

- PI3K/AKT Cell Signaling P

- Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PMC. [Link]

- 2,5-Dihydrofuran synthesis. Organic Chemistry Portal. [Link]

- Western blot analysis for protein levels associated with the PI3K/AKT...

- Method for preparing 2,5-disubstituted furan compound.

- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz

- Western blot analysis of a PI3K/AKT/mTOR pathway components, b...

- Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Deriv

- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.

Sources

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chemistnotes.com [chemistnotes.com]

- 8. botanyjournals.com [botanyjournals.com]

- 9. Pharmacological activity of furan derivatives [wisdomlib.org]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. atcc.org [atcc.org]

- 19. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 20. Medicinal significance of furan derivatives : A Review | Semantic Scholar [semanticscholar.org]

The Industrial Potential of 2-Ethyl-5-methylfuran: A Technical Guide for Researchers and Developers

Abstract

2-Ethyl-5-methylfuran (EMF), a heterocyclic organic compound, is emerging as a molecule of significant industrial interest. Derived from renewable biomass sources, EMF presents a compelling case for its application in diverse sectors, including as a high-performance biofuel, a valuable flavor and fragrance component, and a versatile chemical intermediate for specialty chemicals and pharmaceuticals. This technical guide provides an in-depth analysis of the synthesis, properties, and potential industrial applications of this compound, offering a comprehensive resource for researchers, chemists, and professionals in drug development and materials science. We will explore the causality behind its advantageous properties and provide insights into the experimental protocols for its synthesis and evaluation.

Introduction: The Rise of Furanics from Biomass

The global shift towards sustainable resources has catalyzed research into biomass-derived platform chemicals. Furan derivatives, obtainable from the dehydration of C5 and C6 sugars found in lignocellulosic biomass, represent a pivotal class of renewable building blocks.[1][2] Among these, this compound (EMF) is gaining prominence due to its unique molecular structure, which imparts desirable physicochemical properties. This guide will elucidate the technical underpinnings of EMF's potential, bridging the gap between academic research and industrial implementation.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to appreciating its industrial applicability. These properties, summarized in the table below, dictate its behavior in various systems, from fuel blends to flavor formulations.

| Property | Value | Source |

| Molecular Formula | C7H10O | [3][4] |

| Molecular Weight | 110.15 g/mol | [3] |

| Boiling Point | 118-119 °C at 760 mmHg | [3][5] |

| Density | 0.8883 - 0.907 g/cm³ | [4][5] |

| Flash Point | 7 - 15.1 °C | [4][5] |

| Water Solubility | 329.7 mg/L at 25 °C (estimated) | [4] |

| LogP | 2.15 - 2.2 | [5] |

The relatively low boiling point and miscibility with hydrocarbons make it a suitable candidate for gasoline blending. Its distinct odor profile, a consequence of its furanic structure, is key to its application in the flavor and fragrance industry.

Synthesis of this compound: A Gateway to Renewable Chemicals

The sustainable production of this compound is a critical aspect of its industrial viability. The primary route involves the catalytic conversion of biomass-derived precursors. A prominent pathway is the hydroxyalkylation/alkylation (HAA) of 2-methylfuran with acetaldehyde. 2-methylfuran itself can be produced from the hydrogenation of furfural, which is derived from the dehydration of xylose, a major component of hemicellulose.[6][7]

Caption: Synthesis pathway of this compound from lignocellulosic biomass.

Experimental Protocol: Catalytic Synthesis of this compound from 2-Methylfuran and Acetaldehyde

This protocol outlines a general procedure for the synthesis of EMF via the hydroxyalkylation/alkylation of 2-methylfuran with acetaldehyde, a method suggested by the literature on furan functionalization.[6]

Materials:

-

2-Methylfuran (reactant)

-

Acetaldehyde (reactant)

-

Solid acid catalyst (e.g., Amberlyst-15, zeolites)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Nitrogen gas for inert atmosphere

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

-

Heating mantle with temperature control

-

Rotary evaporator for solvent removal

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

-

Reactor Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

-

Charging Reactants: Under a nitrogen atmosphere, charge the flask with 2-methylfuran and the anhydrous solvent.

-

Catalyst Addition: Add the solid acid catalyst to the reaction mixture. The catalyst loading is typically a percentage of the weight of the limiting reactant.

-

Initiating the Reaction: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60-100 °C).

-

Acetaldehyde Addition: Slowly add acetaldehyde to the reaction mixture using a syringe pump over a period of time to control the exothermic reaction and minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS to determine the conversion of 2-methylfuran and the selectivity to this compound.

-

Reaction Quenching and Catalyst Removal: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Remove the solid catalyst by filtration.

-

Product Isolation: Remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The crude product can be further purified by distillation under reduced pressure to obtain high-purity this compound.

Industrial Applications of this compound

High-Performance Biofuel

Furan-based compounds, including 2-methylfuran and 2,5-dimethylfuran, are recognized as promising next-generation biofuels due to their high energy density and octane numbers.[8][9] While specific data for this compound is less abundant, its structural similarity to these well-studied furans suggests it possesses comparable or even superior fuel properties. The ethyl group in EMF, compared to a methyl group in 2,5-dimethylfuran, is expected to slightly increase its energy density.

Caption: Comparison of this compound with conventional fuels.

The potential advantages of EMF as a biofuel include:

-

High Energy Density: Furanics generally have a higher energy density than ethanol, leading to better fuel economy.[10]

-

Favorable Octane Rating: Alkylated furans typically exhibit high research octane numbers (RON), making them suitable for modern spark-ignition engines.

-

Reduced Volatility: Compared to some gasoline components, furanics can have lower volatility, which is beneficial for emissions control.

-

Renewable Origin: Being derived from lignocellulosic biomass, EMF offers a sustainable alternative to fossil fuels.[8]

Flavor and Fragrance Industry

This compound is recognized as a flavoring agent.[3][11] Its organoleptic properties are described as ethereal, burnt, nutty, and roasted.[12] This profile makes it a valuable component in the formulation of a wide range of food and beverage flavors, particularly in products where a roasted or nutty character is desired, such as in coffee, baked goods, and confectionery.[11] The flavor and fragrance industry often utilizes furan derivatives to impart specific aromatic notes. For instance, the related compound 2-acetyl-5-methylfuran is known for its sweet, caramel-like aroma and is used in similar applications.[13][14]

Chemical Intermediate for Synthesis

The furan ring in this compound is a versatile platform for further chemical transformations. Its reactivity allows for a variety of reactions, making it a valuable intermediate in the synthesis of more complex molecules for the pharmaceutical and specialty chemical industries.[6]

Potential chemical transformations of this compound include:

-

Ring-opening reactions: The furan ring can be opened to yield linear compounds with various functionalities.

-

Diels-Alder reactions: The diene system within the furan ring can participate in cycloaddition reactions to form more complex cyclic structures.[7]

-

Hydrogenation: The furan ring can be hydrogenated to produce the corresponding tetrahydrofuran derivative, 2-ethyl-5-methyltetrahydrofuran, which may have applications as a solvent or in other chemical syntheses.

-

Electrophilic substitution: The furan ring is susceptible to electrophilic attack, allowing for the introduction of various functional groups.

Caption: Potential chemical transformations of this compound.

Safety and Handling

While detailed toxicological data for this compound is limited, it is classified as a flammable liquid.[4][15] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area or fume hood. It is important to consult the Safety Data Sheet (SDS) for detailed handling and storage information.[15]

Future Outlook and Conclusion

This compound stands at the intersection of renewable resources and high-value chemical applications. Its potential as a biofuel, a flavor and fragrance component, and a versatile chemical intermediate is significant. Further research is warranted to fully characterize its fuel performance, explore its reactivity in chemical synthesis, and optimize its production from sustainable feedstocks. As the bio-based economy continues to grow, this compound is poised to become a key player in the portfolio of renewable chemicals, offering a sustainable alternative to petroleum-derived products. The development of efficient and cost-effective catalytic processes for its production will be crucial for its widespread industrial adoption.[16]

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 74346, this compound.

- The Good Scents Company. 2-ethyl-5-methyl furan.

- LookChem. This compound.

- Sharma, N., Meher, L. C., et al. (2019). Synthesis of 2, 5 Dimethyl Furan from Renewable Lignocellulosic Biomass. Defence Life Science Journal.

- Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (n.d.).

- ResearchGate. (n.d.). Production of 2-methylfuran from biomass through an integrated biorefinery approach | Request PDF.

- ACS Publications. (n.d.). Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route.

- 2-acetyl-5-methyl Furan Supplier | Sweet Caramel Aroma Chemical. (n.d.).

- MDPI. (n.d.). Special Issue : Catalytic Conversion of Biomass to Furan Compounds.

- Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (n.d.).

- DRDO. (2019). Synthesis of 2, 5 Dimethyl Furan from Renewable Lignocellulosic Biomass.

- National Renewable Energy Laboratory. (n.d.). Techno-Economic Assessment for the Production of Hydrocarbon Fuels via Catalytic Upgrading of Furans.

- ResearchGate. (n.d.). Recent advances in catalytic conversion of biomass to 5-hydroxymethylfurfural and 2, 5-dimethylfuran | Request PDF.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 3014647, 2-Ethenyl-5-methylfuran.

- The Good Scents Company. (n.d.). 2-acetyl-5-methyl furan 1-(5-methylfuran-2-yl)ethanone.

- Royal Society of Chemistry. (n.d.). 2-Methylfuran from pinewood by molten-salt hydropyrolysis and catalytic hydrogenation of the furfural intermediate.

- ResearchGate. (n.d.). Rigorous Design, Techno-Economic and Environmental Analysis of Two Catalytic Transfer Hydrogenation (CTH) Processes to Produce Bio-based 2-Methylfuran (2-MF).

- Globe Thesis. (2023). Study On The Efficient Catalytic Conversion Of Lignocellulosic Biomass To Furan-based Energy Chemicals.

- PubMed. (2022). Sustainable Catalytic Transformation of Biomass-Derived 5-Hydroxymethylfurfural to 2,5-Bis(hydroxymethyl)tetrahydrofuran.

- SIELC Technologies. (2018). This compound.

- FlavScents. (n.d.). 2-ethyl-5-methyl furan.

- TGSC Information System. (n.d.). This compound (CAS 1703-52-2): Odor profile, Properties, & IFRA compliance.

- Exploring 2-Acetyl-5-Methylfuran: Properties, Applications, and Manufacturing. (n.d.).

- Rigorous design, techno-economic and environmental analysis of two catalytic transfer hydrogenation (CTH) processes to produce bio-based 2-methylfuran (2-MF). (n.d.).

- ACS Publications. (2024). Liquid–Liquid Equilibrium for 2-Methylfuran (Biofuel) + Alcohols + Water Systems: Experiments and Thermodynamic Modeling | Industrial & Engineering Chemistry Research.

- ResearchGate. (2015). (PDF) Efficient Preparation of Liquid Fuel 2,5-Dimethylfuran from Biomass-Derived 5-Hydroxymethylfurfural over Ru–NaY Catalyst.

- Google Patents. (n.d.). US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.

Sources

- 1. Catalysts | Special Issue : Catalytic Conversion of Biomass to Furan Compounds [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H10O | CID 74346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. lookchem.com [lookchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2, 5 Dimethyl Furan from Renewable Lignocellulosic Biomass | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of 2, 5 Dimethyl Furan from Renewable Lignocellulosic Biomass | Defence Life Science Journal [publications.drdo.gov.in]

- 11. 2-ethyl-5-methyl furan, 1703-52-2 [thegoodscentscompany.com]

- 12. scent.vn [scent.vn]

- 13. 2-acetyl-5-methyl Furan Supplier | Sweet Caramel Aroma Chemical [chemicalbull.com]

- 14. 2-acetyl-5-methyl furan, 1193-79-9 [thegoodscentscompany.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. docs.nrel.gov [docs.nrel.gov]

An In-depth Technical Guide to 2-Ethyl-5-methylfuran as a Natural Flavor Compound in Food

Introduction

2-Ethyl-5-methylfuran is a volatile organic compound that plays a significant role in the flavor profile of a wide array of thermally processed foods. As a member of the furan family, its presence is often associated with the desirable roasted, nutty, and slightly burnt characteristics that define the sensory experience of products like coffee, baked goods, and roasted meats.[1][2] This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its chemical identity, natural occurrence, formation pathways, sensory attributes, and the analytical methodologies for its quantification. Furthermore, this document will address the safety and regulatory landscape surrounding this important flavor compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective analysis and application in food systems.

| Property | Value | Source(s) |

| Molecular Formula | C7H10O | [3] |

| Molecular Weight | 110.15 g/mol | [3] |

| CAS Number | 1703-52-2 | [3] |

| Appearance | Colorless clear liquid (est.) | [4] |

| Odor Profile | Ethereal, burnt, nutty, roasted, solvent-like | [4] |

| Boiling Point | 118.0 - 119.0 °C at 760 mmHg | [4] |

| Flash Point | 7.22 °C (45.00 °F) | [4][5] |

| Solubility | Soluble in alcohol; 329.7 mg/L in water at 25 °C (est.) | [4] |

| Specific Gravity | 0.890 - 0.896 @ 25.00 °C | [5] |

| Refractive Index | 1.443 - 1.449 @ 20.00 °C | [5] |

Natural Occurrence and Concentration in Food

This compound has been identified as a natural volatile constituent in a variety of food products, primarily those that have undergone heat treatment. Its concentration can vary significantly depending on the food matrix, processing conditions, and precursor availability.

| Food Product | Concentration Range (µg/kg) | Source(s) |

| Coffee (roasted beans and brewed) | Varies widely with roast and preparation | [2][6][7] |

| Baked Goods (bread, cereals) | Not specified, but present | [2][7] |

| Canned Meats | Not specified, but present | [2] |

| Canned Fish | Lower than furan, but present | [7] |

| Infant Formula | Not specified, but present | [6] |

| Fruit Juices | Not specified, but present | [6] |

| Shrimps | 11 | [4] |

Formation Pathways

The primary route for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occur upon heating.[8][9] The degradation of lipids and ascorbic acid can also contribute to its formation.[2]

Maillard Reaction Pathway

The formation of alkylfurans like this compound is intricate, involving multiple intermediate steps. While the exact, complete pathway is a subject of ongoing research, a plausible mechanism involves the reaction of specific precursors. The ethyl group is likely derived from a 2-carbon fragment, such as acetaldehyde, which can be formed from the Strecker degradation of amino acids like alanine or from sugar fragmentation. The methyl group can originate from other sugar fragments or amino acids.

Biosynthesis in Microorganisms

While not a direct pathway in most food processing, studies on furan fatty acid biosynthesis in bacteria provide insights into the enzymatic potential for furan ring formation.[10][11] This research has identified that molecular oxygen is incorporated into the furan ring, a process catalyzed by specific enzymes acting on fatty acid precursors.[11] This suggests that in certain fermentation or microbial spoilage scenarios, alternative formation routes may exist.

Analytical Methodology: Quantification of this compound

The accurate quantification of this compound in complex food matrices requires sensitive and selective analytical techniques. The method of choice is typically Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1][6][12]

Experimental Workflow for HS-SPME-GC-MS Analysis

The following diagram outlines the typical workflow for the analysis of this compound in a food sample.

Detailed Experimental Protocol

This protocol provides a starting point for the analysis of this compound in food. Method optimization will be required for different food matrices.

4.2.1. Sample Preparation and Extraction

-

Homogenization: Homogenize solid or semi-solid food samples to ensure uniformity.

-

Aliquoting: Accurately weigh approximately 0.5-1.0 g of the homogenized sample into a 20 mL headspace vial.[12]

-

Salting Out: Add approximately 4.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the aqueous phase and promote the partitioning of volatile compounds into the headspace.[1]

-

Internal Standard (IS) Spiking: Add a known amount of a suitable internal standard, such as furan-d4 or 2-ethylfuran-d5, to each sample for accurate quantification.[12]

-

Sealing: Immediately seal the vial with a magnetic screw cap fitted with a PTFE/silicone septum.

-